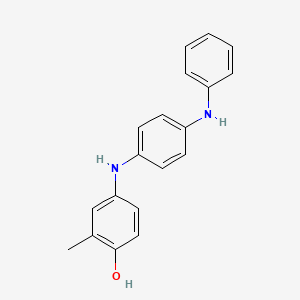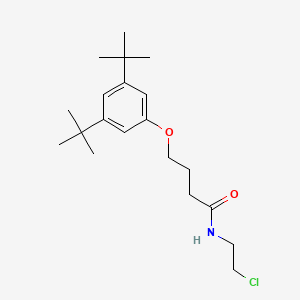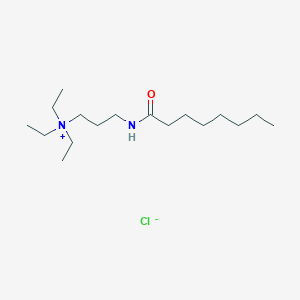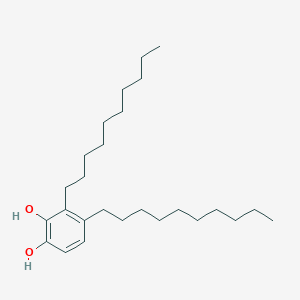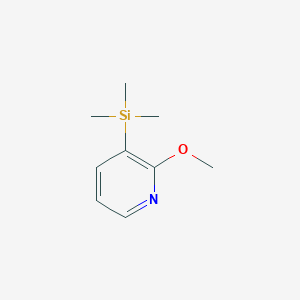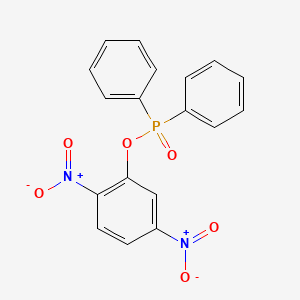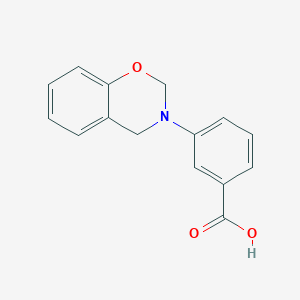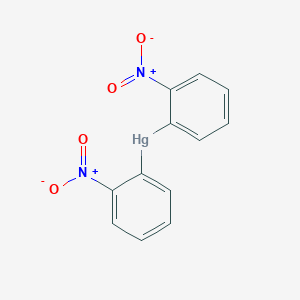
Bis(2-nitrophenyl)mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-nitrophenyl)mercury: is an organomercury compound with the molecular formula
C12H8HgN2O4
. It consists of a mercury atom bonded to two 2-nitrophenyl groups. This compound is of interest due to its unique chemical properties and potential applications in various fields of scientific research.准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-nitrophenyl)mercury typically involves the reaction of mercury(II) acetate with 2-nitrophenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reactors and more efficient mixing and heating systems to ensure uniformity and high yield. The purification of the product is typically achieved through recrystallization or chromatography techniques to remove any impurities.
化学反应分析
Types of Reactions
Bis(2-nitrophenyl)mercury undergoes several types of chemical reactions, including:
Oxidation: The nitro groups in the compound can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reducing agents like sodium borohydride.
Substitution: The mercury atom can be substituted by other metals or groups through transmetalation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride (NaBH₄) are commonly used.
Substitution: Transmetalation reactions often involve reagents like organolithium or Grignard reagents.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 2-aminophenylmercury derivatives.
Substitution: Formation of new organometallic compounds with different metal centers.
科学研究应用
Bis(2-nitrophenyl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: Studied for its potential effects on biological systems, particularly in understanding mercury toxicity and its interactions with biological molecules.
Medicine: Investigated for its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.
Industry: Used in the manufacturing of specialty chemicals and materials, including catalysts and intermediates for chemical synthesis.
作用机制
The mechanism by which bis(2-nitrophenyl)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The mercury atom can form strong bonds with sulfur-containing groups in proteins and enzymes, leading to inhibition or modification of their activity. This interaction can disrupt normal cellular processes and lead to toxic effects.
相似化合物的比较
Bis(2-nitrophenyl)mercury can be compared with other organomercury compounds such as:
Bis(4-nitrophenyl)mercury: Similar structure but with nitro groups in the para position, leading to different reactivity and properties.
Bis(2-chlorophenyl)mercury: Contains chlorine atoms instead of nitro groups, resulting in different chemical behavior and applications.
Phenylmercury acetate: A simpler organomercury compound with different reactivity and uses.
The uniqueness of this compound lies in the presence of nitro groups, which impart specific chemical properties and reactivity that are distinct from other organomercury compounds.
属性
CAS 编号 |
110516-57-9 |
|---|---|
分子式 |
C12H8HgN2O4 |
分子量 |
444.79 g/mol |
IUPAC 名称 |
bis(2-nitrophenyl)mercury |
InChI |
InChI=1S/2C6H4NO2.Hg/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-4H; |
InChI 键 |
OOOVBGFOABFCFH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])[Hg]C2=CC=CC=C2[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-Ethoxy-4-(4-ethoxyphenyl)-4-methylpentyl]-3-phenoxybenzene](/img/structure/B14316942.png)
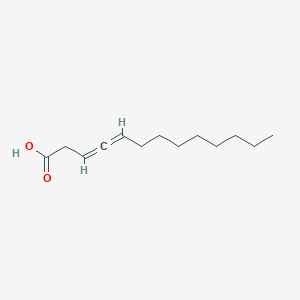
![([1,1'-Biphenyl]-2-yl)(4-methylphenyl)methanone](/img/structure/B14316951.png)
![5-[1-(Phenylselanyl)ethyl]oxolan-2-one](/img/structure/B14316955.png)
